1,4-Bis-maleimidobutane

Protein crosslinking Molecular ruler Protein-protein interaction

Protein structure mapping requires precise, non-cleavable crosslinkers where spacer length directly governs experimental validity. 1,4-Bis-maleimidobutane (BMB) solves the critical distance constraint problem with its definitive 10.9 Å spacer arm, bridging the gap between shorter BMOE (8.0 Å) and longer BMH (13.0 Å) analogs. - Molecular Ruler: Enables distance inference between cysteine residues; crosslinking efficiency compared across BMOE/BMB/BMH provides structural constraints for molecular modeling. - Interaction Trapping: Captures weak/transient protein-protein interactions where reactive cysteines are at medium range, as demonstrated in BamA-LptD complex studies. - Supply Assurance: Available in research quantities (5 mg-1 g) with consistent >98% purity and frozen shipping to maintain maleimide reactivity.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 28537-70-4
Cat. No. B014166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis-maleimidobutane
CAS28537-70-4
Synonyms1,1’-(1,4-Butanediyl)bis-1H-pyrrole-2,5-dione;  Tetramethylenedimaleimide;  Tetramethylenebismaleimide;  N,N’-Tetramethylenedi-maleimide;  NSC 44747; 
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O
InChIInChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2
InChIKeyWXXSHAKLDCERGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis-maleimidobutane (BMB) Sulfhydryl-Reactive Crosslinker


1,4-Bis-maleimidobutane (BMB), CAS 28537-70-4, is an aliphatic bismaleimide crosslinker featuring a four-carbon (butane) spacer bridging two terminal maleimide groups . With a molecular weight of 248.23 g/mol , it functions as a homobifunctional reagent that forms covalent, irreversible thioether bonds with sulfhydryl (-SH) groups on proteins, peptides, or other thiol-containing biomolecules . BMB occupies the mid-length segment of the non-cleavable alkane-spacer bismaleimide series, positioned between the shorter BMOE (ethane) and longer BMH (hexane) analogs .

Workflow
Sulfhydryl-reactive crosslinking & protein interface mapping
Selection
Defined 10.9 Å alkane spacer, hydrophobic, non-cleavable
Use Context
MS-compatible mass shift, irreversible thioether conjugation

Why BMB Cannot Be Substituted


In the family of alkane-spacer bismaleimides, 1,4-bismaleimidobutane (BMB) is not interchangeable with its closest homologs, 1,2-bismaleimidoethane (BMOE) and 1,6-bismaleimidohexane (BMH). While all three share identical maleimide reactivity toward sulfhydryl groups , their spacer arm lengths—8.0 Å for BMOE, 10.9 Å for BMB, and 13.0 Å for BMH —are fixed and non-adjustable structural features. This discrete length difference directly governs the distance constraint imposed on two interacting biomolecules during crosslinking. For applications such as protein structure mapping, protein-protein interaction probing, or the design of molecular rulers, substituting one crosslinker for another can yield false-negative results (if the spacer is too short to bridge the target cysteines) or non-specific aggregation (if the spacer is too long and enables off-target crosslinking). Similarly, substitution with PEG-based bismaleimides (e.g., BM(PEG)₂, BM(PEG)₃) introduces a hydrophilic, flexible spacer that alters aqueous solubility, aggregation tendency, and immunogenicity , fundamentally changing the bioconjugate's properties. Therefore, precise selection of the spacer length and composition is critical for reproducible and interpretable experimental outcomes.

BMB
Fixed 10.9 Å hydrophobic alkane spacer
BMOE / BMH
Shorter (BMOE) may miss bridging; longer (BMH) may cause non‑specific aggregation
BMB
Rigid, membrane‑compatible hydrophobic character
PEG‑based bismaleimides
Flexible hydrophilic spacer can alter solubility, aggregation tendency, and immunogenicity

BMB Comparative Evidence


Spacer Arm Length Constraint

1,4-Bis-maleimidobutane (BMB) provides a spacer arm length of 10.9 Å , which is significantly longer than the 8.0 Å arm of the shortest alkane bismaleimide, BMOE, and distinctly shorter than the 13.0 Å arm of the long BMH . This discrete 2.9 Å difference from BMOE and 2.1 Å difference from BMH defines the exact maximum distance between two sulfhydryl groups that can be covalently bridged. This property is fundamental for applications requiring a fixed, non-flexible distance constraint, such as mapping protein tertiary/quaternary structure, probing binding interfaces, or trapping specific conformational states .

Spacer Arm Length
Head‑to‑head
10.9 Å (BMB) vs. 8.0 Å (BMOE) / 13.0 Å (BMH)
Defines precise distance constraint for molecular ruler studies
Source: Green et al. (2001) Protein Sci
Protein crosslinking Molecular ruler Protein-protein interaction Oligomerization

Aqueous Solubility Profile

The aqueous solubility of 1,4-Bis-maleimidobutane (BMB) is measured at approximately 0.7 g/L (25 °C) . This limited solubility is characteristic of alkane-spacer bismaleimides and contrasts sharply with PEG-based bismaleimides, such as BM(PEG)₂ and BM(PEG)₃, whose hydrophilic polyethylene glycol spacers impart significantly higher water solubility . While BMB's limited solubility necessitates dissolution in an organic co-solvent (e.g., DMF or DMSO) prior to addition to aqueous reaction buffers , this property is often advantageous when a less hydrophilic, membrane-permeable crosslinker is required, or when the presence of a flexible, hydrophilic PEG chain would interfere with downstream applications.

Aqueous Solubility
Reported
~0.7 g/L (25 °C); PEG‑based analogs highly water‑soluble
Supports hydrophobic, membrane‑permeable crosslinker designs
Data to verify; requires organic co‑solvent
Bioconjugation Aqueous solubility Reaction optimization Hydrophobic spacer

Molecular Weight Differentiation

The exact mass of 1,4-Bis-maleimidobutane (BMB) is 248.23 g/mol . This value is intermediate between the smaller BMOE (220.18 g/mol) and the larger BMH (276.29 g/mol) . Furthermore, it is substantially lower than the molecular weights of PEG-based crosslinkers, such as BM(PEG)₃ (352 g/mol) . This precise mass difference is crucial for the characterization of crosslinked products via mass spectrometry (e.g., MALDI-TOF, ESI-MS), where the expected mass shift upon conjugation serves as direct evidence of successful crosslinking and stoichiometry.

Molecular Weight
Head‑to‑head
248.23 g/mol (BMB) vs. 220.18 (BMOE) / 276.29 (BMH)
Distinct mass shift aids MS characterization of conjugates
Source: Hindawi (2018) crosslinker table
Mass spectrometry Conjugate characterization Bioconjugation MALDI-TOF

Melting Point Identity Verification

1,4-Bis-maleimidobutane (BMB) is a solid with a reported melting point range of 196-200 °C . This physical property distinguishes it from BMH (1,6-bismaleimidohexane), which melts at a lower temperature (approximately 117-120 °C) . The higher melting point of BMB reflects its specific crystal packing and intermolecular forces, and serves as a rapid, low-cost identity check upon receipt from a vendor, ensuring the correct compound has been procured and has not degraded during storage.

Melting Point
Head‑to‑head
196–200 °C (BMB) vs. ~117–120 °C (BMH)
Rapid identity verification tool upon receipt
Check against vendor specification
Chemical purity Identity verification Storage Solid-state property

BMB Application Scenarios


Molecular Ruler for Protein Complexes

When probing the quaternary structure of a protein complex, researchers can use the 10.9 Å spacer arm of BMB as a precise 'molecular ruler' . By comparing the crosslinking efficiency of BMB with the shorter BMOE (8.0 Å) and the longer BMH (13.0 Å), the approximate distance between two specific cysteine residues can be inferred . Successful crosslinking only with BMB and BMH, but not BMOE, indicates that the target sulfhydryls are separated by more than 8.0 Å but within 10.9–13.0 Å, providing critical structural constraints for molecular modeling .

Stabilizing Transient Protein Interactions

BMB is employed to covalently trap weak or transient protein-protein interactions for downstream analysis. Its 10.9 Å length is particularly useful for capturing interactions where the reactive cysteines are not in immediate proximity but within a medium-range distance. For instance, crosslinking of BamA and its substrate LptD in bacterial outer membrane biogenesis was achieved using BMB, enabling the identification of specific interaction interfaces . The use of BMOE would have been too restrictive in this context, potentially missing the interaction entirely.

Hydrophobic Linker for Targeted Drug Delivery

In the design of antibody-drug conjugates (ADCs) or other targeted therapeutics, the physicochemical properties of the linker are as important as its length. BMB provides a short (10.9 Å), hydrophobic, and non-cleavable alkane spacer . This is in contrast to PEG-based linkers which, while more water-soluble, can increase hydrodynamic radius, alter pharmacokinetics, and in some cases, elicit an anti-PEG immune response . For payloads intended to remain stably attached to the targeting moiety and where minimal linker contribution to overall size is desired, BMB is a quantitatively superior choice over PEGylated alternatives.

Irreversible Thiol Protein Immobilization

BMB is used as a homobifunctional crosslinker to irreversibly attach proteins or peptides to thiol-functionalized surfaces (e.g., biosensors, chromatography resins). Its 10.9 Å spacer provides a defined distance between the surface and the immobilized biomolecule, which can be critical for maintaining proper orientation and activity . Unlike cleavable crosslinkers like DTME (13.3 Å spacer with a disulfide bond), the BMB linkage is stable under reducing conditions, ensuring the protein remains permanently attached during subsequent assays .

Application
Selection Property
Validation Focus
Protein complex molecular ruler studies
Fixed mid‑range alkane spacer arm
Distance constraint modeling & crosslinking efficiency profiling
Transient protein interaction trapping
Mid‑range cysteine bridging capability
Interaction interface identification & capture validation
ADC linker research
Hydrophobic, non‑cleavable alkane spacer
Linker hydrophobicity & PK modeling studies
Irreversible protein immobilization
Stable thioether bond under reducing conditions
Surface immobilization efficiency & retained activity

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